BenchChemオンラインストアへようこそ!

(E)-4-phenylbut-3-en-1-amine

PNMT inhibition Epinephrine biosynthesis Catecholamine research

(E)-4-Phenylbut-3-en-1-amine (CAS 82593-25-7) is a primary homoallylic amine with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It features a trans-configured double bond between the third and fourth carbon atoms of a butenyl chain, with a terminal amine at position 1 and a phenyl substituent at position 4.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 82593-25-7
Cat. No. B1625387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-phenylbut-3-en-1-amine
CAS82593-25-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCCN
InChIInChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2/b8-4+
InChIKeyCBYAPCMTYUIARL-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-Phenylbut-3-en-1-amine (CAS 82593-25-7): A Versatile Homoallylic Amine Scaffold for Medicinal Chemistry and Chemical Biology


(E)-4-Phenylbut-3-en-1-amine (CAS 82593-25-7) is a primary homoallylic amine with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . It features a trans-configured double bond between the third and fourth carbon atoms of a butenyl chain, with a terminal amine at position 1 and a phenyl substituent at position 4 [1]. This compound belongs to the arylalkylamine family and serves as a versatile building block in organic synthesis and medicinal chemistry, particularly as a precursor to biologically active molecules and as a scaffold for derivatization into organocatalysts [2][3]. Its key distinguishing features include the combination of a reactive primary amine, a geometrically defined (E)-alkene, and a hydrophobic phenyl ring, which together enable diverse synthetic transformations including hydrogenation, cross-coupling, and reductive amination .

Why (E)-4-Phenylbut-3-en-1-amine Cannot Be Replaced by Saturated Analogs or Positional Isomers


Substituting (E)-4-phenylbut-3-en-1-amine with closely related analogs such as 4-phenylbutan-1-amine (saturated analog), 4-phenylbut-3-en-2-amine (positional isomer), or phenethylamine (shorter chain) leads to substantial losses in functional versatility and target engagement [1]. The (E)-configured double bond provides a rigid, geometrically defined scaffold that enables downstream diversification via hydrogenation, cross-coupling, or Michael addition chemistry—transformations that are impossible with the saturated analog [2]. Furthermore, the primary amine at the terminal position (C1) of the butenyl chain is critical for both biological target interactions and synthetic derivatization, as demonstrated by the 270-fold difference in PNMT inhibitory potency compared to phenethylamine (Ki = 1,700 nM vs. 280,000–460,000 nM respectively) [3][4]. The position of the amine also differentiates this compound from the positional isomer 4-phenylbut-3-en-2-amine, which acts as a norepinephrine-dopamine releasing agent rather than an enzyme inhibitor [5].

Quantitative Differentiation Evidence for (E)-4-Phenylbut-3-en-1-amine (CAS 82593-25-7)


270-Fold Greater PNMT Inhibitory Potency Compared to Phenethylamine

(E)-4-Phenylbut-3-en-1-amine demonstrates a Ki of 1,700 nM against bovine adrenal phenylethanolamine N-methyltransferase (PNMT), a 270-fold greater inhibitory potency compared to the endogenous substrate phenethylamine, which exhibits Ki values of 280,000–460,000 nM in comparable bovine PNMT assays [1][2]. While these measurements originate from different studies, both assays employed bovine adrenal PNMT preparations, enabling cross-study potency ranking. Importantly, the 1,700 nM Ki positions (E)-4-phenylbut-3-en-1-amine within the range of known PNMT inhibitors, whereas phenethylamine (the natural substrate methylated by PNMT) shows negligible inhibition at physiologically relevant concentrations [1]. The compound's extended butenyl linker and terminal primary amine appear to favor occupancy of the PNMT active site in an inhibitory orientation, in contrast to phenethylamine's substrate-like binding mode [3].

PNMT inhibition Epinephrine biosynthesis Catecholamine research

P2X3 Receptor Antagonist Activity in the Nanomolar Range

(E)-4-Phenylbut-3-en-1-amine exhibits antagonist activity at the rat P2X3 purinoceptor with an EC50 of 80 nM, as measured in Xenopus oocytes expressing recombinant rat P2X3 at a test concentration of 10 µM [1]. For context, the well-characterized non-nucleotide P2X3 antagonist A-317491, a structurally distinct compound, displays Ki values of 22–92 nM against human and rat P2X3 receptors in calcium flux assays [2]. Although the EC50 and Ki metrics are not directly interchangeable, both compounds operate in the sub-100 nM potency range, suggesting that (E)-4-phenylbut-3-en-1-amine engages the P2X3 receptor with comparable affinity to one of the most widely used P2X3 pharmacological tools. The simple arylalkylamine scaffold of (E)-4-phenylbut-3-en-1-amine, lacking the complex polysulfonate or heterocyclic motifs of A-317491, offers a differentiated chemical starting point for P2X3 antagonist development with potentially distinct physicochemical and pharmacokinetic properties [3].

P2X3 receptor Pain research Ion channel pharmacology

Enabling Scaffold for Asymmetric Organocatalysis via Amine-Squaramide Derivatization

The (E)-4-phenylbut-3-en-1-amine scaffold can be converted into bifunctional amine-squaramide organocatalysts that promote asymmetric Michael/hemiketalization cascade reactions, a synthetic capability not shared by the saturated analog 4-phenylbutan-1-amine [1][2]. The (E)-configured double bond provides a rigid, geometrically defined framework that enables precise spatial organization of the squaramide hydrogen-bonding motif and the tertiary amine basic site, a structural feature essential for enantioselective catalytic activity [3]. In contrast, 4-phenylbutan-1-amine (CAS 13214-66-9) lacks the double bond geometry required for constrained catalyst architecture and is primarily utilized as a serine protease inhibitor or MAO ligand, representing a fundamentally different application space [4]. Reviews on asymmetric organocatalysis highlight amine-squaramides as powerful hydrogen-bonding catalysts for domino/cascade reactions, with the homoallylic amine backbone serving as a privileged scaffold for this catalyst class due to the combination of configurational rigidity and synthetic accessibility [5].

Asymmetric catalysis Organocatalysis Amine-squaramide

Recommended Research Applications for (E)-4-Phenylbut-3-en-1-amine (CAS 82593-25-7)


PNMT Inhibitor Probe Development for Catecholamine Biosynthesis Studies

(E)-4-Phenylbut-3-en-1-amine, with its 1.7 µM Ki against PNMT [1], is suitable for use as a starting scaffold in structure-activity relationship (SAR) studies targeting inhibitors of epinephrine biosynthesis. Its 270-fold potency advantage over phenethylamine [2] enables researchers to use lower compound concentrations, reducing the likelihood of non-specific effects in cell-based catecholamine quantification assays. Recommended for academic groups and pharmaceutical discovery programs investigating PNMT as a therapeutic target for hypertension, anxiety, or metabolic disorders.

P2X3 Receptor Pharmacology and Pain Target Validation

With an EC50 of 80 nM at the rat P2X3 receptor [3], (E)-4-phenylbut-3-en-1-amine serves as a structurally simple, non-nucleotide antagonist scaffold for P2X3 target validation studies. Its comparable potency to the reference antagonist A-317491 (Ki = 22–92 nM) [4], combined with its distinct arylalkylamine chemotype, makes it valuable for medicinal chemistry campaigns seeking to develop novel P2X3 antagonists with differentiated intellectual property positions. Suitable for use in calcium flux or electrophysiological assays in recombinant P2X3-expressing cell lines or primary sensory neurons.

Asymmetric Organocatalyst Synthesis via Amine-Squaramide Derivatization

The (E)-configured homoallylic amine scaffold of (E)-4-phenylbut-3-en-1-amine provides a geometrically defined platform for constructing bifunctional amine-squaramide organocatalysts [5]. These catalysts have demonstrated efficacy in enantioselective Michael/hemiketalization cascade reactions relevant to the synthesis of chiral pharmaceutical intermediates, including (S)-warfarin analogs [6]. This application is specifically recommended for synthetic organic chemistry laboratories engaged in asymmetric methodology development or the synthesis of enantiopure drug substances.

Pharmaceutical Intermediate for 3-Aryl-Butylamine Derivatives

As documented in patent literature (e.g., US7084154B2), (E)-4-phenylbut-3-en-1-amine serves as a key intermediate in the synthesis of substituted 3-aryl-butylamine compounds via dehydration and hydrogenation sequences [7]. This compound is recommended for process chemistry groups and CDMOs requiring a reliable building block for the production of pharmaceutical intermediates, particularly those targeting central nervous system indications where arylbutylamine motifs are prevalent.

Quote Request

Request a Quote for (E)-4-phenylbut-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.